molecular formula C13H24N2O5 B8020517 Boc-Val-Ala-OH

Boc-Val-Ala-OH

Cat. No.: B8020517
M. Wt: 288.34 g/mol
InChI Key: FHBCSPANXVQYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Val-Ala-OH, also known as tert-Butyloxycarbonyl-L-valyl-L-alanine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. This compound is often utilized as a cleavable linker in antibody-drug conjugates (ADCs) due to its stability in human plasma and its ability to be cleaved by lysosomal proteolytic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Val-Ala-OH can be synthesized through a series of peptide coupling reactions. The general synthetic route involves the coupling of Boc-protected valine (Boc-Val-OH) with alanine (Ala-OH) using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The Boc protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine .

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Val-Ala-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-Val-Ala-OH primarily involves its role as a cleavable linker in ADCs. The Val-Ala dipeptide is stable in human plasma but is cleaved by lysosomal proteolytic enzymes once the ADC is internalized by target cells. This cleavage releases the active drug, allowing it to exert its therapeutic effects. The Boc protecting group ensures stability during synthesis and can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Boc-Val-Ala-OH can be compared with other similar compounds such as:

This compound is unique due to its specific sequence of valine and alanine, which provides stability in plasma and allows for targeted cleavage by lysosomal enzymes. This makes it particularly useful in the design of ADCs and other peptide-based therapeutics .

Properties

IUPAC Name

2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-7(2)9(10(16)14-8(3)11(17)18)15-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBCSPANXVQYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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